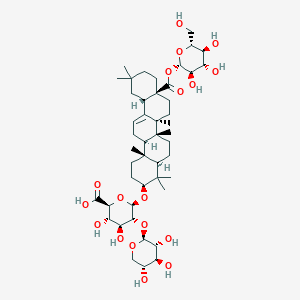

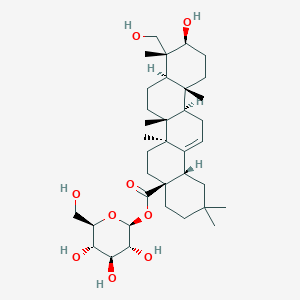

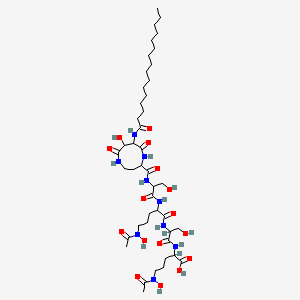

hederagenin 28-O-β-D-glucopyranosyl ester

Vue d'ensemble

Description

L’hédérágénine 28-O-β-D-glucopyranosyl ester est un saponoside triterpénique isolé de la plante Ilex cornuta . Ce composé a été étudié pour ses effets protecteurs contre les dommages aux cellules myocardiques induits par le peroxyde d’hydrogène . Il est connu pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires et d’autres problèmes de santé .

Applications De Recherche Scientifique

L’hédérágénine 28-O-β-D-glucopyranosyl ester a un large éventail d’applications en recherche scientifique . En chimie, il est utilisé comme matière première pour la synthèse d’autres composés bioactifs . En biologie, il est étudié pour ses effets protecteurs sur les cellules myocardiques et son rôle potentiel dans le traitement des maladies cardiovasculaires . En médecine, le composé est étudié pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . De plus, il a des applications dans l’industrie pharmaceutique pour développer de nouveaux médicaments et agents thérapeutiques .

Mécanisme D'action

Le mécanisme d’action de l’hédérágénine 28-O-β-D-glucopyranosyl ester implique son interaction avec des cibles moléculaires et des voies dans l’organisme . Le composé exerce ses effets en modulant le stress oxydatif et l’inflammation, protégeant ainsi les cellules des dommages . Il influence également diverses voies de signalisation impliquées dans la survie cellulaire et l’apoptose .

Analyse Biochimique

Biochemical Properties

Hederagenin 28-O-beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme is glycosidase from Paenibacillus lactis 154, which specifically hydrolyzes the 28-O-beta-D-glucopyranosyl ester bond of oleanane-type saponins . This interaction highlights the compound’s role in modulating enzymatic activity and influencing metabolic pathways.

Cellular Effects

Hederagenin 28-O-beta-D-glucopyranosyl ester exerts various effects on different cell types and cellular processes. For instance, it has been shown to protect myocardial cells from hydrogen peroxide-induced injury, indicating its potential in mitigating oxidative stress . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of hederagenin 28-O-beta-D-glucopyranosyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with glycosidase enzymes, as mentioned earlier, exemplifies its role in enzyme modulation . Furthermore, its anti-inflammatory properties suggest that it may influence the expression of genes involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hederagenin 28-O-beta-D-glucopyranosyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its protective effects against oxidative stress over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of hederagenin 28-O-beta-D-glucopyranosyl ester vary with different dosages in animal models. At lower doses, the compound exhibits protective and anti-inflammatory effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing potential side effects .

Metabolic Pathways

Hederagenin 28-O-beta-D-glucopyranosyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interaction with glycosidase enzymes, for example, highlights its role in the hydrolysis of glycosidic bonds and the modulation of metabolic processes .

Transport and Distribution

Within cells and tissues, hederagenin 28-O-beta-D-glucopyranosyl ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of hederagenin 28-O-beta-D-glucopyranosyl ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the compound’s interactions with cellular components and its overall impact on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’hédérágénine 28-O-β-D-glucopyranosyl ester est généralement isolé de sources naturelles telles que l’Ilex cornuta . Le processus d’isolement implique des techniques d’extraction et de purification pour obtenir le composé sous sa forme pure . Les voies de synthèse spécifiques et les conditions de réaction pour la synthèse en laboratoire ne sont pas largement documentées, car le composé est principalement obtenu à partir de sources naturelles.

Méthodes de production industrielle : La production industrielle de l’hédérágénine 28-O-β-D-glucopyranosyl ester implique l’extraction à grande échelle à partir de matières végétales. Le processus comprend des étapes d’extraction par solvant, de filtration et de purification pour garantir une pureté et un rendement élevés . Le composé est ensuite séché et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L’hédérágénine 28-O-β-D-glucopyranosyl ester subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’hédérágénine 28-O-β-D-glucopyranosyl ester comprennent les agents oxydants, les agents réducteurs et les catalyseurs . Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de l’hédérágénine 28-O-β-D-glucopyranosyl ester comprennent divers dérivés avec des activités biologiques améliorées . Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles dans différents domaines de la médecine .

Comparaison Avec Des Composés Similaires

L’hédérágénine 28-O-β-D-glucopyranosyl ester est unique par rapport aux autres composés similaires en raison de sa structure spécifique et de ses activités biologiques . Les composés similaires comprennent d’autres saponines triterpénoïdes telles que l’hédérágénine 3-O-β-D-glucopyranosyl ester et l’hédérágénine 28-O-β-D-glucopyranosyl (1→6)-β-D-glucopyranosyl ester . Ces composés partagent des effets protecteurs similaires sur les cellules myocardiques mais diffèrent par leurs structures chimiques et leurs activités biologiques spécifiques .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMMBVSOQPALFO-DLQTVUGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)

![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)

![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)

![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)